
5-Bromo-N,N-dimethyltryptamine
Overview
Description
5-Bromo-N,N-dimethyltryptamine (5-Br-DMT) is a brominated indole alkaloid first isolated from marine sponges, including Verongula rigida and Smenospongia aurea . Structurally, it features a bromine atom at the 5-position of the indole ring and two methyl groups on the tryptamine nitrogen (Figure 1). In the rodent forced swim test (FST), 5-Br-DMT significantly reduced locomotor activity, suggesting sedative properties, while its dibrominated analog, 5,6-dibromo-N,N-dimethyltryptamine (5,6-DiBr-DMT), exhibited stronger antidepressant-like effects .
Figure 1: Structure of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethyltryptamine typically involves the bromination of N,N-dimethyltryptamine. The process begins with the preparation of N,N-dimethyltryptamine, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions .
Industrial Production Methods: the general approach would involve large-scale bromination reactions, followed by purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Chemical Reactions
5-Bromo-N,N-dimethyltryptamine can undergo several types of chemical reactions:
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Oxidation : This can lead to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction : Reduction reactions can convert the bromine atom back to a hydrogen atom, regenerating N,N-dimethyltryptamine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
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Substitution Reactions : The bromine atom can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of various derivatives.
Reaction Conditions and Yields
In a recent study evaluating different reaction conditions for synthesizing this compound, various methods were tested:
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Michaelis-Arbuzov Reaction : This was evaluated under mild conditions but resulted in only a 29% conversion rate according to -NMR analysis.
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Nickel-Catalyzed Tavs Reaction : Conducted at elevated temperatures (160 °C) for extended periods (54 hours), this method also failed to yield the desired product.
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Hirao Coupling : Although literature indicates feasibility for indole-containing compounds, no successful Hirao couplings were documented specifically for this compound .
Interaction with Serotonin Receptors
This compound primarily interacts with serotonin receptors, particularly:
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5-HT2A Receptor : This interaction is crucial for its psychoactive effects and has been linked to alterations in mood and perception.
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Binding Affinity : Studies have shown that 5-Bromo-DMT exhibits high nanomolar affinities for multiple serotonin receptor subtypes, including 5-HT1A and 5-HT7.
Behavioral Effects in Animal Models
Research indicates that 5-Bromo-DMT produces significant antidepressant-like effects in animal models, particularly in the forced swim test (FST). The compound has been shown to reduce immobility times significantly without affecting locomotor activity, suggesting potential therapeutic applications in mood disorders .
Table 1: Binding Affinity of Compounds to Serotonin Receptors
Compound | Ki (nM) for 5-HT1A | Ki (nM) for 5-HT2B | Ki (nM) for 5-HT6 |
---|---|---|---|
N,N-Dimethyltryptamine | 110 ± 17 | 145 ± 13 | 189.5 ± 32.5 |
This compound | 9.6 ± 1.1 | 27 ± 1 | 22 ± 2 |
Table 2: Effects on Immobility Time in Forced Swim Test
Treatment | Immobility Time (sec) |
---|---|
Vehicle | 121 ± 7.3 |
Fluoxetine (20 mg/kg) | 90 ± 6.8 |
Compound (20 mg/kg) | Significant reduction observed |
Scientific Research Applications
Target Receptors
5-Bromo-DMT primarily interacts with the 5-HT2A receptor , a subtype of serotonin receptor critical for mood regulation and cognition. The interaction with this receptor is responsible for the compound's sedative and antidepressant-like effects observed in various studies .
Biochemical Pathways
The compound's effects are linked to its influence on serotonin signaling pathways. Studies have indicated that 5-Bromo-DMT exhibits nanomolar affinities for multiple serotonin receptors, including 5-HT1A and 5-HT7, which are associated with mood and anxiety regulation .
Chemistry
- Reference Standard : 5-Bromo-DMT serves as a reference standard in analytical chemistry for studying brominated indole alkaloids.
- Synthesis : It is used in the synthesis of other brominated compounds and as an intermediate in chemical reactions .
Biology
- Biological Activity : Research has demonstrated potential sedative and antidepressant effects, with significant reductions in locomotor activity noted in rodent models, suggesting its utility in studying neuropsychiatric disorders .
- Psychedelic Research : The compound's psychedelic properties make it a candidate for exploring new therapeutic avenues in mental health treatments, particularly for conditions like depression and anxiety .
Medicine
- Therapeutic Potential : Ongoing studies are investigating its applications in treating neuropsychiatric disorders due to its interaction with serotonin receptors, which play crucial roles in mood regulation .
Industry
- Chemical Intermediate : Used in various industrial applications for synthesizing other compounds, particularly those related to pharmaceuticals and research chemicals .
Animal Studies
In rodent models, administration of 5-Bromo-DMT has led to significant behavioral changes consistent with sedative effects. For instance:
- A study reported that treatment resulted in a marked decrease in locomotor activity during the forced swim test (FST), a model commonly used to assess antidepressant activity .
Potential Therapeutic Applications
Research indicates that the compound may hold promise for developing non-hallucinogenic therapies targeting mental health issues. Its structural similarity to DMT allows for exploration into derivatives that could minimize psychoactive effects while retaining therapeutic benefits .
Summary of Findings
Application Area | Description |
---|---|
Chemistry | Reference standard; synthesis of brominated compounds |
Biology | Demonstrated sedative and antidepressant effects |
Medicine | Investigating therapeutic applications for neuropsychiatric disorders |
Industry | Used as a chemical intermediate |
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychedelic effects . This interaction leads to altered perception, mood, and cognition .
Comparison with Similar Compounds
Structural and Functional Analogues
Halogenated Tryptamines
Key Findings:
- Halogen Position Matters : Bromination at C5 (5-Br-DMT) confers sedative effects, while dibromination (5,6-DiBr-DMT) enhances antidepressant efficacy due to increased steric bulk and receptor interaction .
- Receptor Selectivity : 5-Br-DMT uniquely targets 5-HT6 receptors, which are implicated in cognitive and mood regulation, whereas 5-Cl-DMT shows broader 5-HT1A/2B/7 affinity .
Non-Halogenated Tryptamines
Key Findings:
- Psychoactivity vs. Sedation: Unlike 5-Br-DMT, non-halogenated analogs like DMT and 5-MeO-DMT are potent hallucinogens due to 5-HT2A activation, whereas 5-Br-DMT’s bromine substitution reduces psychedelic effects and enhances sedative/antidepressant profiles .
- Prodrug Dynamics : Psilocybin (converted to psilocin) has prolonged effects due to metabolic stability, contrasting with 5-Br-DMT’s rapid onset and short duration .
Pharmacological and Behavioral Comparisons
Antidepressant Mechanisms
- 5-Br-DMT : Reduces immobility in FST but lacks stimulant effects, suggesting serotonergic modulation without hyperactivity .
- 5,6-DiBr-DMT : Exhibits dose-dependent U-shaped efficacy in TST, indicating complex receptor interactions (e.g., 5-HT2 and σ-1 receptors) .
- 5-MeO-DMT : Induces rapid antidepressant effects via 5-HT1A-mediated synaptic plasticity, contrasting with 5-Br-DMT’s 5-HT6/7 preference .
Sedative vs. Stimulant Profiles
- 5-Br-DMT: Significant locomotor suppression at 10 mg/kg, unlike 5,6-DiBr-DMT, which maintains normal activity levels .
- 5-Cl-DMT : Mixed profile—antidepressant at low doses but anxiolytic at higher doses .
Biological Activity
5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT) is a brominated derivative of the well-known psychedelic compound N,N-dimethyltryptamine (DMT). This compound has garnered interest due to its potential biological activities, particularly in the realms of sedative and antidepressant effects. It is primarily found in marine sponges such as Smenospongia aurea and Verongula rigida and has been studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor.
Target Receptors
5-Bromo-DMT primarily interacts with the 5-HT2A receptor , a subtype of serotonin receptor that plays a crucial role in mood regulation, cognition, and perception. The interaction with this receptor leads to various neurophysiological effects, including alterations in mood and consciousness.
Biochemical Pathways
The compound's action is believed to influence serotonin signaling pathways, which are pivotal in the modulation of various psychological states. In animal studies, 5-Bromo-DMT has demonstrated significant reductions in locomotor activity, indicative of its sedative properties .
Molecular Mechanism
The binding affinity of 5-Bromo-DMT to the 5-HT2A receptor has been quantified with a pEC50 value of 5.51, suggesting a potent interaction that may lead to downstream effects on gene expression and enzyme activity. The presence of bromine at the 5-position of the indole ring enhances its binding affinity compared to non-brominated analogs.
Sedative and Antidepressant Effects
Research indicates that 5-Bromo-DMT exhibits both sedative and antidepressant-like activities. In rodent models, it has been shown to significantly reduce locomotor activity, which is often associated with sedative effects. Furthermore, studies suggest that it may alleviate symptoms of depression through its serotonergic action .
Dosing and Psychoactivity
The psychoactive effects of 5-Bromo-DMT have been noted at doses ranging from 20 to 50 mg when vaporized. These doses produce mild psychedelic-like experiences, contributing to its profile as a potential therapeutic agent .
Comparative Analysis with Other Compounds
Compound | Primary Action | Receptor Affinity (pEC50) | Notable Effects |
---|---|---|---|
5-Bromo-DMT | Sedative/Antidepressant | 5.51 | Reduces locomotor activity |
DMT | Psychedelic | Not specified | Intense hallucinations |
5-MeO-DMT | Antidepressant | ~1.9-3 (5-HT1A) | Rapid reduction in anxiety/depression |
Animal Studies
In various studies involving rodents, administration of 5-Bromo-DMT resulted in significant behavioral changes consistent with sedative effects. For instance, one study reported that treatment with this compound led to a marked decrease in locomotor activity in the forced swim test (FST), a commonly used model for assessing antidepressant activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-N,N-dimethyltryptamine, and what challenges exist in optimizing reaction conditions?
- Methodological Answer : The synthesis of this compound involves modifications of tryptamine derivatives. For example, phosphonylation reactions (e.g., Michaelis-Arbuzov or Hirao coupling) have been tested on 5-bromo-tryptamine precursors, but challenges include low yields and side reactions. For instance, attempts to introduce phosphonate groups via Michaelis-Arbuzov reactions in ionic liquids failed to produce the desired product . Reductive amination using sodium cyanoborohydride with formaldehyde and tryptamine derivatives is another route, though impurities must be rigorously characterized via GC-MS or LC-MS .
Q. What pharmacological targets are hypothesized for this compound, and how can receptor interactions be experimentally validated?
- Methodological Answer : As a structural analog of DMT and 5-MeO-DMT, this compound likely targets serotonin receptors (e.g., 5-HT1A, 5-HT2A). Receptor binding assays using radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A) in transfected cell lines or brain tissue homogenates can quantify affinity. Comparative studies with related compounds (e.g., 5-MeO-DMT’s higher 5-HT1A affinity) provide reference data . β-Adrenoceptor antagonists may also modulate downstream responses, as seen in rodent models with 5-methoxy-DMT .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS is the gold standard for sensitivity and specificity. For example, methods validated for 5-MeO-DMT and bufotenine in serum can be adapted using deuterated internal standards to account for matrix effects. Chromatographic separation with C18 columns and multiple reaction monitoring (MRM) transitions specific to the brominated analog ensure accurate quantification .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to improve yield and purity?
- Methodological Answer : Reaction optimization should focus on catalyst selection and solvent systems. For phosphonylation, Pd-based catalysts (e.g., Pd[(IPr)(Cin)(Cl)]) under inert atmospheres improved yields in Hirao couplings for similar compounds . Parallel screening of conditions (temperature, stoichiometry) via high-throughput experimentation (HTE) and real-time monitoring via ³¹P-NMR can identify optimal parameters .
Q. What experimental approaches can elucidate the functional selectivity of this compound at serotonin receptor subtypes?
- Methodological Answer : Functional assays (e.g., calcium flux, cAMP accumulation) in HEK293 cells expressing human 5-HT receptors can assess signaling bias. For example, 5-MeO-DMT’s preference for 5-HT1A over 5-HT2A was confirmed via GTPγS binding . Electrophysiological recordings in brain slices or in vivo microdialysis (e.g., measuring cortical dopamine) can further characterize downstream effects .
Q. How can contradictory data on in vivo neuroendocrine effects of tryptamine analogs be resolved?
- Methodological Answer : Discrepancies in neuroendocrine responses (e.g., prolactin vs. cortisol release) may arise from dose-dependent or route-specific effects. Controlled dose-escalation studies in animal models, paired with pharmacokinetic profiling (e.g., blood-brain barrier penetration via LC-MS), can clarify mechanisms . Co-administration with selective antagonists (e.g., 5-HT2A blockers) may isolate receptor contributions .
Q. What in vitro models are suitable for assessing the bioactivity of this compound analogs?
- Methodological Answer : Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons can model neuroplasticity or neurotoxicity. High-content screening (HCS) for dendritic arborization or synaptic protein expression (e.g., PSD-95) quantifies psychedelic-like effects. Phosphoproteomics or transcriptomics (RNA-seq) further identifies signaling pathways .
Q. How do structural modifications (e.g., bromination) alter the metabolic stability of N,N-dimethyltryptamine derivatives?
- Methodological Answer : Bromine’s electron-withdrawing effects may reduce hepatic CYP450 metabolism. In vitro incubation with human liver microsomes (HLMs) and CYP isoform-specific inhibitors (e.g., quinidine for CYP2D6) identifies metabolic pathways. Comparative studies with non-brominated analogs (e.g., DMT) reveal stability differences .
Q. What neuroimaging techniques can map the acute effects of this compound on brain activity?
- Methodological Answer : fMRI or MEG during controlled administration in animal models captures real-time changes in functional connectivity (e.g., default mode network disruption). For humans, EEG spectral analysis (e.g., gamma-band oscillations) correlates with subjective effects, as demonstrated for DMT .
Q. How can researchers investigate the therapeutic potential of this compound while mitigating hallucinogenic side effects?
- Methodological Answer : Co-administration with 5-HT2A antagonists (e.g., ketanserin) in rodent anxiety/depression models (e.g., forced swim test) isolates therapeutic mechanisms from psychedelic effects . Longitudinal behavioral studies and transcriptomic analysis of neuroplasticity markers (e.g., BDNF) validate sustained benefits .
Properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEYZYQLBQUZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326928 | |
Record name | 5-Bromo-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17274-65-6 | |
Record name | 5-Bromo-N,N-dimethyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17274-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromodimethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-N,N-DIMETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F81I6UW8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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